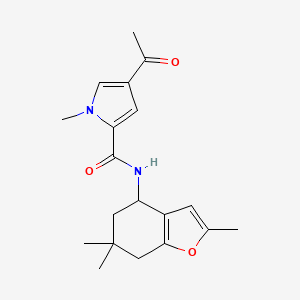![molecular formula C18H25N3O2 B7635740 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone is a chemical compound that has been extensively researched for its potential use in scientific research. This compound is also known by its chemical name, CP 94,253, and has been shown to have a variety of interesting properties that make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of CP 94,253 is complex and not fully understood. However, it is believed that this compound acts as a selective agonist of the serotonin 5-HT1B receptor, which leads to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP 94,253 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, this compound has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and pain perception. Additionally, CP 94,253 has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP 94,253 in lab experiments is its high affinity for the serotonin 5-HT1B receptor, which allows for the selective activation of this receptor. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on CP 94,253. One area of interest is the development of new compounds that are based on the structure of CP 94,253 but have improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of CP 94,253 is a complex process that involves several steps. One of the key steps in the synthesis process is the reaction between 1-(2,3-dimethylphenyl)piperazine and cyclopropanecarbonyl chloride. This reaction is typically carried out using a solvent such as dichloromethane, and the resulting product is then purified using a variety of techniques such as column chromatography.
Aplicaciones Científicas De Investigación
CP 94,253 has been used extensively in scientific research due to its ability to bind to specific receptors in the brain. This compound has been shown to have a high affinity for the serotonin 5-HT1B receptor, which is involved in a variety of physiological processes such as mood regulation and pain perception.
Propiedades
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-4-3-5-16(14(13)2)19-12-17(22)20-8-10-21(11-9-20)18(23)15-6-7-15/h3-5,15,19H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHPNAMVKQYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)
![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
